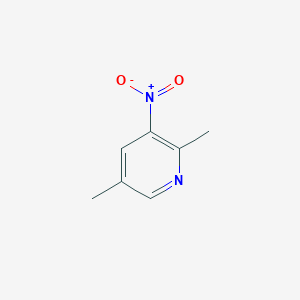

2,5-Dimethyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTIWFKSSFPXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504830 | |

| Record name | 2,5-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52381-06-3 | |

| Record name | 2,5-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Navigating the Challenges of Pyridine Nitration

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-nitropyridine from 2,5-Lutidine

This compound is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of the nitro group, which can be readily transformed into other functional groups, such as amines, enabling further molecular elaboration. The synthesis of this target molecule from the readily available starting material, 2,5-lutidine (2,5-dimethylpyridine), presents a classic challenge in heterocyclic chemistry.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, including nitration.[1] Consequently, forcing conditions are typically required, which can lead to low yields and undesired side reactions.[2] This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, critically evaluating the direct nitration approach and presenting a more reliable, field-proven pathway via an N-oxide intermediate. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and emphasize the critical safety considerations inherent to nitration chemistry.

Mechanistic Considerations: The Rationale for a Multi-Step Approach

The direct electrophilic nitration of 2,5-lutidine is deceptively complex. The pyridine nitrogen deactivates the ring, making it significantly less reactive than benzene. Furthermore, under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring to an even greater extent.

Attempts at direct nitration are often low-yielding and can produce unexpected byproducts. For instance, the use of dinitrogen pentoxide (N₂O₅) has been reported to yield the desired this compound, but only in yields of less than 3%.[3] A more surprising outcome is observed when using nitric acid in trifluoroacetic anhydride, which results in the formation of 5-methyl-2-trinitromethylpyridine.[1][3] In this case, the harsh conditions favor nitration on the more reactive C2-methyl group rather than the deactivated pyridine ring.

To overcome these challenges, a more robust strategy involves the temporary modification of the pyridine ring to enhance its reactivity. The formation of a pyridine N-oxide is the most effective and widely adopted method to achieve this.

The N-Oxide Advantage: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, through resonance donation of electron density. While the methyl groups at the 2- and 5-positions sterically hinder the 2- and 6-positions and electronically direct towards the 3- and 4-positions, the powerful activating effect of the N-oxide makes the 4-position the most favorable site for nitration. However, the subsequent deoxygenation step to regenerate the pyridine is a clean and high-yielding reaction, making this multi-step pathway the preferred method for synthesizing nitropyridines with high regioselectivity and yield.

Recommended Synthetic Pathway: The N-Oxide Route

The most reliable synthesis of this compound proceeds through a three-step sequence: N-oxidation of the starting 2,5-lutidine, followed by nitration of the resulting N-oxide, and concluding with deoxygenation to yield the final product.

Caption: Recommended three-step synthesis of this compound.

Experimental Protocols

Critical Safety Notice: Nitration reactions are highly exothermic and can proceed uncontrollably if not managed properly.[2] All procedures must be conducted in a certified chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[4][5] Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[2] Pyridine derivatives are toxic and should be handled with care.[6] Always have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kits readily available.[2]

Step 1: Synthesis of 2,5-Lutidine-N-oxide

This procedure utilizes hydrogen peroxide in acetic acid as a mild and effective oxidizing agent.

Reagents and Equipment:

-

2,5-Lutidine (1 mole)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Charge a round-bottom flask with 2,5-lutidine (1 mole) and glacial acetic acid (3 moles).

-

Stir the mixture and heat to 70-75°C.

-

Slowly add the 30% hydrogen peroxide solution (1.1 moles) dropwise via an addition funnel, ensuring the internal temperature does not exceed 90°C.

-

After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 6-8 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

The crude 2,5-Lutidine-N-oxide is typically a viscous oil or solid and can be carried forward to the next step without further purification, or it can be purified by vacuum distillation or recrystallization.

Step 2: Nitration of 2,5-Lutidine-N-oxide

This protocol uses a standard mixed acid (nitric/sulfuric acid) nitrating system with strict temperature control.

Reagents and Equipment:

-

2,5-Lutidine-N-oxide (1 mole)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

Procedure:

-

In a three-necked flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-salt bath.

-

Slowly add the crude 2,5-Lutidine-N-oxide in portions, ensuring the temperature remains below 10°C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold (0°C) concentrated sulfuric acid in a separate flask.

-

Add the prepared nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid. The internal temperature must be rigorously maintained between 0°C and 5°C throughout the addition.[2]

-

After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. The reaction should be monitored by HPLC or TLC.[2][7]

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly.[8]

-

Neutralize the cold aqueous solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude this compound-N-oxide. This product can be purified by recrystallization from a suitable solvent like ethanol or acetone.[8]

Step 3: Deoxygenation to this compound

This step removes the N-oxide group to yield the final target compound using phosphorus trichloride.

Reagents and Equipment:

-

This compound-N-oxide (1 mole)

-

Phosphorus Trichloride (PCl₃)

-

Chloroform or Dichloromethane (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the this compound-N-oxide in a suitable chlorinated solvent (e.g., chloroform) in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add phosphorus trichloride (0.4 moles) dropwise. The reaction is exothermic.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully pour it into a beaker of ice water.

-

Make the solution basic by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with chloroform or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Summary and Characterization

The following table provides expected parameters for the recommended N-oxide pathway. Yields are representative and may vary based on experimental scale and purification efficiency.

| Step | Key Transformation | Typical Reagents | Temperature (°C) | Typical Yield | Expected Purity (Post-Purification) |

| 1 | N-Oxidation | H₂O₂ / Acetic Acid | 70-90 | 85-95% | >95% |

| 2 | Nitration | HNO₃ / H₂SO₄ | 0-5 | 80-90% | >98% |

| 3 | Deoxygenation | PCl₃ / Chloroform | Reflux | 85-95% | >99% |

Characterization of this compound:

-

Appearance: Typically a yellow crystalline solid.

-

¹H NMR: Expect distinct signals for the two methyl groups and the two aromatic protons on the pyridine ring. The electron-withdrawing nitro group will cause downfield shifts of adjacent protons.

-

¹³C NMR: Signals corresponding to the seven carbon atoms, with the carbon bearing the nitro group being significantly deshielded.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of C₇H₈N₂O₂ (152.15 g/mol ).[9]

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Conclusion

The synthesis of this compound from 2,5-lutidine is a prime example where a direct, one-step reaction is not the most efficient or reliable method. The inherent deactivation of the pyridine ring towards electrophilic attack necessitates a more nuanced approach. The three-step pathway involving N-oxidation, subsequent nitration, and final deoxygenation provides a robust and scalable method for producing the target compound with high yield and purity. This strategy effectively circumvents the side reactions and low conversions associated with direct nitration, representing a validated and trustworthy protocol for researchers in drug development and chemical synthesis.

References

- Nitration reaction safety - YouTube. (2024).

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (2005). Organic & Biomolecular Chemistry, 3, 538–541.

- Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023).

- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024).

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).

- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).

- Experimental setup for nitration of dimethylpyridines - Benchchem. (2025).

- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.).

- Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. (n.d.).

-

Pyridine, 2,5-dimethyl- - NIST WebBook . (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Pyridine, 2,5-dimethyl- [webbook.nist.gov]

The Nitration of 2,5-Dimethylpyridine: A Mechanistic and Methodological Guide

Abstract

The introduction of a nitro group into the 2,5-dimethylpyridine (2,5-lutidine) scaffold is a pivotal transformation in the synthesis of high-value pharmaceutical and agrochemical intermediates. However, the inherent electronic properties of the pyridine ring present significant challenges to classical electrophilic aromatic substitution. This technical guide provides an in-depth analysis of the mechanisms and field-proven methodologies for the successful nitration of 2,5-dimethylpyridine. We will dissect two primary, regiochemically distinct pathways: the widely-utilized activation via N-oxide formation, which directs nitration to the 4-position, and the mechanistically elegant rearrangement pathway involving dinitrogen pentoxide (N₂O₅), which yields the 3-nitro isomer. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of theoretical principles, practical experimental protocols, and critical process considerations.

Part 1: The Fundamental Challenge of Pyridinic Nitration

The pyridine ring, while aromatic, is significantly less reactive towards electrophilic aromatic substitution (SEAr) than its carbocyclic analogue, benzene.[1] This reluctance stems from two core electronic factors:

-

Inductive Deactivation : The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring system. This reduces the ring's electron density, making it less nucleophilic and thus less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[1]

-

Substrate Protonation : Nitration is typically performed under strongly acidic conditions (e.g., H₂SO₄/HNO₃). The basic lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positively charged species is exceptionally electron-deficient, further deactivating the ring to an extreme degree and making electrophilic attack nearly impossible under standard conditions.[2]

Direct nitration of 2,5-dimethylpyridine, therefore, requires forcing conditions that often lead to low yields and poor selectivity.[3] To overcome this innate lack of reactivity, scientifically sound strategies must be employed to modulate the electronic character of the heterocyclic ring.

Part 2: Mechanism I - Activation via N-Oxide for 4-Position Nitration

The most robust and industrially prevalent strategy for nitrating the 2,5-dimethylpyridine ring involves a two-step sequence: initial N-oxidation followed by electrophilic nitration. The N-oxide functional group fundamentally alters the electronic landscape of the molecule, transforming a deactivated system into one amenable to substitution.

The N-oxide oxygen atom engages in resonance, donating electron density back into the pyridine ring, particularly at the ortho (2,6) and para (4) positions. This electron-donating effect (+M) overrides the inductive withdrawal, thereby activating these positions for electrophilic attack. Given that the 2- and 6-positions are sterically hindered by the methyl groups, electrophilic attack is overwhelmingly directed to the 4-position.[2][3]

Step A: Synthesis of 2,5-Dimethylpyridine N-Oxide

The foundational step is the clean and efficient oxidation of the pyridine nitrogen. A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as glacial acetic acid.

Experimental Protocol: Synthesis of 2,5-Dimethylpyridine N-Oxide

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2,5-dimethylpyridine (1.0 eq) and glacial acetic acid.

-

Reagent Addition : While stirring, carefully add hydrogen peroxide (35% aq. solution, ~1.1 eq) dropwise to the solution. The initial addition may be exothermic and should be controlled.

-

Reaction Conditions : Heat the reaction mixture to approximately 80-85°C and maintain for 5-7 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the starting material is complete.

-

Work-up & Isolation : After cooling the mixture to room temperature, excess acetic acid and water are typically removed under reduced pressure. The resulting residue can then be purified, for instance, by distillation or crystallization, to yield 2,5-dimethylpyridine N-oxide.

Causality Behind Choices:

-

H₂O₂ in Acetic Acid : This combination forms peracetic acid in situ, which is a more potent and suitable oxidizing agent for this transformation than hydrogen peroxide alone.

-

Temperature Control : Maintaining the temperature around 80-85°C ensures a reasonable reaction rate without promoting decomposition of the peroxide or unwanted side reactions.

Step B: Nitration of 2,5-Dimethylpyridine N-Oxide

With the activated substrate in hand, nitration can proceed under relatively controlled conditions to regioselectively yield 2,5-dimethyl-4-nitropyridine N-oxide. A standard and high-yielding method employs potassium nitrate in concentrated sulfuric acid.

Experimental Protocol: Nitration of 2,5-Dimethylpyridine N-Oxide

-

Substrate Solution : In a flask maintained in an ice-salt bath (-10°C to 0°C), dissolve 2,5-dimethylpyridine N-oxide (1.0 eq) in concentrated sulfuric acid (98%).[5]

-

Nitrating Agent Addition : Slowly and portion-wise, add potassium nitrate (KNO₃, ~1.1-1.5 eq) to the cooled solution, ensuring the internal temperature does not exceed 20°C.[5]

-

Reaction : After the addition is complete, the reaction mixture is gradually heated to a temperature between 80°C and 120°C and held for 1-10 hours, depending on the specific conditions.[5] Reaction completion is monitored by HPLC.[3][6]

-

Work-up : The reaction is cooled to ambient temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

Isolation : The aqueous solution is neutralized with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane.[6] The final product is 2,5-dimethyl-4-nitropyridine N-oxide, typically a light-yellow solid.[3]

Causality Behind Choices:

-

KNO₃/H₂SO₄ : This mixture is a classic and effective means of generating the nitronium ion (NO₂⁺) electrophile in situ via the reaction: KNO₃ + 2H₂SO₄ → K⁺ + H₃O⁺ + 2HSO₄⁻ + NO₂⁺.

-

Strict Temperature Control : The initial addition is performed at low temperatures to control the exothermic generation of the nitronium ion and prevent runaway reactions. The subsequent heating provides the necessary activation energy for the electrophilic attack on the activated ring.[3]

Data Presentation: Nitration of Dimethylpyridine N-Oxides

The following table summarizes representative conditions for the nitration of lutidine N-oxides, demonstrating the high yields achievable with this method.

| Substrate | Nitrating System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 80-85 | 2 | 92.9 | [6] |

| 3,5-Dimethylpyridine-N-oxide | HNO₃ / H₂SO₄ | 90 | Overnight | 89.7 | [7] |

| 3,5-Dimethylpyridine-N-oxide | H₂O₂ / HNO₃ / H₂SO₄ | 100 | 6 | ~95 | [8] |

Part 3: Mechanism II - N₂O₅ Pathway for 3-Position Nitration

An alternative and mechanistically distinct pathway allows for the introduction of a nitro group at the 3-position (meta to the nitrogen). This method, pioneered by Bakke and others, utilizes dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite (NaHSO₃).[9][10] This is not a direct SEAr reaction but rather a fascinating sequence involving addition, rearrangement, and elimination.

The proposed mechanism proceeds as follows:

-

Formation of N-Nitropyridinium Ion : 2,5-Dimethylpyridine reacts with N₂O₅ in an organic solvent to form the corresponding N-nitro-2,5-dimethylpyridinium salt. This is an electrophilic attack on the nitrogen atom.[10][11]

-

Nucleophilic Addition : The resulting slurry is treated with an aqueous solution of NaHSO₃. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electron-deficient pyridinium ring, primarily at the 2-position, to form an unstable N-nitro-1,2-dihydropyridine intermediate.[9][10]

-

[11][12] Sigmatropic Rearrangement : This is the key, regiochemistry-determining step. The nitro group undergoes a concerted, intramolecular migration from the nitrogen atom (position 1) to the carbon at position 3 of the dihydropyridine ring. This is classified as a[11][12] sigmatropic shift.[10][11][13]

-

Rearomatization : The resulting intermediate readily eliminates bisulfite to restore the aromaticity of the pyridine ring, yielding the final product, 3-nitro-2,5-dimethylpyridine.[9]

This pathway's elegance lies in its circumvention of the ring's inherent deactivation towards electrophiles, instead leveraging the nitrogen's nucleophilicity to initiate a sequence that culminates in C-nitration via a pericyclic rearrangement.

Part 4: Comparative Analysis and Strategic Application

The choice of nitration strategy is dictated entirely by the desired regioisomer, as the two primary methods provide orthogonal selectivity.

| Feature | Mechanism I (N-Oxide Pathway) | Mechanism II (N₂O₅ Pathway) |

| Regioselectivity | 4-position (para to N-oxide) | 3-position (meta to Nitrogen) |

| Key Intermediate | Activated Pyridine N-Oxide | N-Nitropyridinium Ion |

| Mechanism Type | Electrophilic Aromatic Substitution (SEAr) | Addition-Rearrangement-Elimination |

| Key Step | Electrophilic attack of NO₂⁺ | [11][12] Sigmatropic Shift |

| Common Reagents | H₂O₂/AcOH, then KNO₃/H₂SO₄ | N₂O₅, then NaHSO₃ |

| Industrial Use | Very common, high TRL | More specialized, mechanistically significant |

For the synthesis of precursors to drugs like proton pump inhibitors, where 4-nitro substitution is required, the N-oxide pathway is the undisputed method of choice due to its high yield, selectivity, and scalability.[3] For applications requiring the 3-nitro isomer, the N₂O₅ pathway provides a unique and effective solution.

Conclusion

The nitration of 2,5-dimethylpyridine is a solved problem in synthetic chemistry, but one that perfectly illustrates the need to look beyond classical reaction mechanisms when dealing with deactivated heterocyclic systems. By modulating the electronics of the ring through N-oxidation, chemists can achieve highly efficient and regioselective 4-nitration via a standard SEAr mechanism. Concurrently, a more nuanced understanding of reaction pathways, as demonstrated by the N₂O₅-mediated[11][12] sigmatropic shift, provides a powerful tool for accessing the alternative 3-nitro isomer. The successful application of these distinct methodologies empowers researchers and drug development professionals to strategically incorporate the nitro-2,5-dimethylpyridine core into a wide array of functional molecules.

References

-

Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]

-

Filo. (2025). Discuss the chemistry of pyridine under nitration. [Link]

-

Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

-

Pearson Education. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

- CN101648912B. (n.d.). Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.

-

Al-Zaydi, K. M. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

-

Singer, A., & McElvain, S. M. (1934). 2,6-DIMETHYLPYRIDINE. Organic Syntheses, 14, 30. [Link]

- CN104592107A. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

NIST. (n.d.). Pyridine, 2,5-dimethyl-. NIST WebBook. [Link]

-

Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedov, N. G., Vakulenko, A. V., & Novikova, T. S. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ARKIVOC, 2005(3), 179-191. [Link]

- CN104592107B. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Wikipedia. (n.d.). Electrophilic substitution. [Link]

-

Bakke, J. M., Rømming, C., & Sletvold, I. (2001). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 38(4), 875-882. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

Ghorai, M. K., Kumar, A., & Das, K. (2017). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 19(21), 5764-5767. [Link]

-

Li, X., et al. (2021). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Reaction Chemistry & Engineering, 6(1), 108-114. [Link]

-

FooDB. (2010). 2,5-Dimethylpyridine. [Link]

-

Jia, C., et al. (2020). Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent. Organic Letters, 22(15), 5945-5949. [Link]

-

Alvarez-Mancera, P. G., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57404. [Link]

-

Buncel, E., et al. (1999). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: a model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2420. [Link]

-

Taylor & Francis. (n.d.). Electrophilic substitution – Knowledge and References. [Link]

-

Ilyas, A., et al. (2022). Effects of nitric acid concentration for nitration of fused[1][11][12]oxadiazolo[3,4-d]pyrimidine. RSC Advances, 12(46), 30095-30102. [Link]

-

Chem Thug. (2021, April 29). Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

Sources

- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nva.sikt.no [nva.sikt.no]

- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,5-Dimethyl-3-nitropyridine: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-nitropyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but also a deeper understanding of the underlying principles and experimental considerations for acquiring and interpreting high-quality spectroscopic information. While direct experimental data for this specific molecule is not widely published, this guide will present predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique electronic and structural profile that is reflected in its spectroscopic signatures. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electron-donating methyl groups at positions 2 and 5, and the strongly electron-withdrawing nitro group at position 3. This substitution pattern dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nitro group will significantly deshield adjacent protons, causing them to appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.2 - 8.4 | d |

| H-6 | 8.5 - 8.7 | d |

| CH₃ (at C-2) | 2.5 - 2.7 | s |

| CH₃ (at C-5) | 2.3 - 2.5 | s |

Disclaimer: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 130 - 135 |

| C-5 | 135 - 140 |

| C-6 | 148 - 152 |

| CH₃ (at C-2) | 20 - 25 |

| CH₃ (at C-5) | 15 - 20 |

Disclaimer: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is outlined below. The trustworthiness of NMR data relies on proper sample preparation and instrument calibration.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the specific solvent and nucleus being observed.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-H bonds of the methyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |

| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |

| C=C, C=N (aromatic ring) | 1600 - 1450 | Medium to weak |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 3000 | Medium |

Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.

Experimental Protocol for IR Data Acquisition

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal. This is crucial for removing contributions from atmospheric water and carbon dioxide.

-

Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Workflow for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ |

| 122 | [M - NO]⁺ |

| 106 | [M - NO₂]⁺ |

Disclaimer: Fragmentation patterns are highly dependent on the ionization method and energy. These are plausible fragments.

Experimental Protocol for MS Data Acquisition

Protocol 3: Electrospray Ionization (ESI)-Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the ESI source and should readily form a stable spray.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and perform an internal or external calibration.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Workflow for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in its synthesis and application. This guide provides a framework for understanding and obtaining the NMR, IR, and MS data for this compound. While the presented spectral data are predictive, they are grounded in established spectroscopic principles and data from structurally related molecules. The detailed experimental protocols and workflows offer a validated approach for researchers to generate high-quality, reliable data in their own laboratories.

References

Due to the lack of directly published experimental data for this compound, the following references are to general spectroscopic techniques and data for related compounds that inform the predictions made in this guide.

-

Spectroscopic data for a related nitropyridine derivative: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. Available at: [Link]

-

General information on nitropyridine synthesis and reactions: Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]

-

Synthesis and characterization of nitropyridines: Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. Available at: [Link]

-

NMR spectra of substituted pyridines: Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Mass spectrum of 2,5-Dimethylpyridine: Pyridine, 2,5-dimethyl- - the NIST WebBook. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,5-Dimethyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 2,5-Dimethyl-3-nitropyridine (CAS No: 52381-06-3), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and thermodynamic properties of the molecule. It offers not just quantitative data but also the underlying scientific principles and detailed, field-proven experimental protocols for properties such as thermal stability, purity, and acidity. By integrating expert insights with robust methodologies, this guide serves as an authoritative resource for the effective application and understanding of this compound in a scientific setting.

Introduction

This compound is a substituted pyridine derivative whose structural features—a pyridine ring functionalized with two methyl groups and an electron-withdrawing nitro group—make it a compound of interest in synthetic organic chemistry and as a potential building block in the creation of more complex molecules. The precise characterization of its physicochemical properties is a prerequisite for its use in any research or development pipeline, particularly in the pharmaceutical industry where such intermediates are foundational to the synthesis of Active Pharmaceutical Ingredients (APIs).

The purity, stability, solubility, and other physical attributes of a chemical intermediate directly influence the quality, safety, and efficacy of the final API. Impurities or uncharacterized properties can propagate through multi-step syntheses, leading to compromised product quality and potential regulatory hurdles. This guide provides a detailed examination of this compound, establishing a baseline of its key scientific attributes through validated analytical techniques.

Molecular and Structural Profile

A foundational understanding of a molecule begins with its basic structural and physical identifiers.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior and reactivity.

Caption: Workflow for Thermal Analysis of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The determination of chemical purity is a critical step in characterization. [1]HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and sensitivity. [2]

The Imperative of Purity

Impurities in pharmaceutical intermediates can be carried through to the final API, potentially impacting its potency, stability, and safety. Regulatory agencies have strict guidelines on the identification and quantification of impurities. Therefore, a robust, validated HPLC method is not just a quality control measure but a regulatory necessity.

Experimental Protocol: Reverse-Phase HPLC for Purity

Objective: To separate and quantify this compound from potential impurities.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

HPLC-grade solvents

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Elution:

-

Start at 30% B

-

Linear gradient to 90% B over 15 minutes

-

Hold at 90% B for 2 minutes

-

Return to 30% B and equilibrate for 5 minutes

-

-

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Expertise Insight: A gradient elution method is chosen to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main component. [3]The use of a C18 column is standard for moderately polar to nonpolar compounds. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state.

Caption: Workflow for HPLC Purity Determination.

Conclusion

This guide has detailed the essential physicochemical characteristics of this compound, providing both foundational data and the rigorous experimental protocols necessary for its verification. The methodologies for thermal analysis (TGA/DSC) and purity determination (HPLC) are presented not merely as procedures but as self-validating systems grounded in established scientific principles. For researchers and drug development professionals, this comprehensive profile serves as a critical resource, ensuring that the application of this intermediate is based on a solid foundation of technical understanding and analytical integrity.

References

- Benchchem. (n.d.). Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Pyridine-2,6-diethanol.

- ChemicalBook. (n.d.). This compound CAS#: 52381-06-3.

- Benchchem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine.

- ResearchGate. (n.d.). Thermogravimetric (TG, DTG) and mass spectrometric curves (m/z 79, pyridine).

- LCGC. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.

- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

- Dakenchem. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.

- AKJournals. (n.d.). Synthesis, Characterization and Thermal Decomposition of the Pyridine Adducts of Co, Ni, Cu and Zn Sulfate.

- Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.

- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,5-Dimethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental structural data for this specific molecule, this paper constructs a robust theoretical model grounded in crystallographic data from analogous compounds and insights from computational chemistry studies. We delve into the key geometric parameters, including bond lengths and angles, and explore the conformational preferences dictated by the interplay of steric and electronic effects of the methyl and nitro substituents. Particular attention is given to the rotational barrier of the nitro group, a critical factor influencing the molecule's three-dimensional structure and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural nuances of substituted nitropyridines.

Introduction: The Significance of Molecular Conformation

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Molecular conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds—governs how a molecule interacts with its environment, be it a biological receptor, a crystal lattice, or a solvent. For drug development professionals, understanding the preferred conformation of a molecule is paramount for designing effective ligands and predicting their binding affinity. In materials science, conformational preferences influence crystal packing, and consequently, the macroscopic properties of the material.

This compound presents an interesting case study in conformational analysis. The pyridine core, a ubiquitous scaffold in pharmaceuticals, is functionalized with two methyl groups and a nitro group. The positioning of the nitro group at the 3-position, adjacent to the methyl group at the 2-position, introduces significant steric hindrance that is expected to dominate its conformational behavior. This guide will elucidate the molecular architecture of this compound and provide a detailed analysis of its conformational energetics.

Predicted Molecular Structure of this compound

A theoretical model of the molecular structure of this compound can be constructed by combining experimental data from its constituent fragments: the 2,5-dimethylpyridine ring and the nitro group attached to an aromatic system.

The 2,5-Dimethylpyridine Framework

The foundational geometry of the pyridine ring and its methyl substituents can be derived from the crystal structure of 2,5-dimethylpyridine (also known as 2,5-lutidine)[1]. Pyridine is an aromatic heterocycle with sp² hybridized carbon and nitrogen atoms, resulting in a planar hexagonal ring[2]. The introduction of methyl groups at the 2- and 5-positions will induce minor distortions in the ring geometry due to their electronic and steric effects.

The Nitro Group Substituent

The nitro group (-NO₂) is a strongly electron-withdrawing group. The N-O bonds have significant double bond character due to resonance, and the O-N-O bond angle is typically around 120°[3][4][5][6][7]. The C-NO₂ bond length in aromatic compounds is influenced by the electronic environment of the ring[8][9][10].

Tabulated Predicted Geometric Parameters

Based on the analysis of crystallographic data for 2,5-dimethylpyridine and typical values for nitroaromatic compounds, the following table summarizes the predicted bond lengths and angles for this compound.

| Parameter | Predicted Value | Justification & References |

| Bond Lengths (Å) | ||

| C2-C3 | ~1.39 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| C3-C4 | ~1.38 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| C4-C5 | ~1.39 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| C5-C6 | ~1.38 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| C6-N1 | ~1.34 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| N1-C2 | ~1.35 Å | Based on the crystal structure of 2,5-lutidine[1]. |

| C2-C(Me) | ~1.51 Å | Typical C(sp²)-C(sp³) single bond length. |

| C5-C(Me) | ~1.51 Å | Typical C(sp²)-C(sp³) single bond length. |

| C3-N(O₂) | ~1.47 Å | Average C-NO₂ bond length in nitroaromatic compounds[8][9]. |

| N-O | ~1.22 Å | Average N-O bond length in nitro groups, indicating partial double bond character. |

| Bond Angles (°) | ||

| N1-C2-C3 | ~122° | Influenced by the steric bulk of the adjacent methyl and nitro groups. |

| C2-C3-C4 | ~118° | Based on the geometry of substituted pyridines. |

| C3-C4-C5 | ~119° | Based on the geometry of substituted pyridines. |

| C4-C5-C6 | ~118° | Based on the geometry of substituted pyridines. |

| C5-C6-N1 | ~123° | Based on the geometry of substituted pyridines. |

| C6-N1-C2 | ~119° | Based on the geometry of substituted pyridines. |

| C2-C3-N(O₂) | ~120° | Expected value for sp² hybridized carbon. |

| C4-C3-N(O₂) | ~122° | Expected value for sp² hybridized carbon, potentially influenced by steric repulsion. |

| O-N-O | ~125° | Typical for nitroaromatic compounds[3][4][5][6][7]. |

Conformational Analysis: The Rotational Landscape

The conformation of this compound is primarily determined by the rotation around the C3-N(O₂) single bond. The presence of the methyl group at the C2 position creates a significant steric barrier to the free rotation of the nitro group.

Rotation of the Nitro Group

The planarity of the nitro group with respect to the aromatic ring is a balance between two opposing factors:

-

Electronic Effects: Resonance stabilization favors a coplanar arrangement, allowing for maximal overlap between the p-orbitals of the nitro group and the π-system of the pyridine ring.

-

Steric Effects: The steric hindrance between the oxygen atoms of the nitro group and the adjacent methyl group at the C2 position will force the nitro group to twist out of the plane of the pyridine ring.

Computational studies on ortho-substituted nitrobenzenes have shown that the rotational barrier of the nitro group is highly sensitive to the size and nature of the ortho-substituent[11][12][13][14]. In the case of this compound, the steric clash between the methyl and nitro groups is expected to be the dominant factor, leading to a non-planar ground state conformation. The dihedral angle (C2-C3-N-O) is predicted to be significantly different from 0° or 180°.

The potential energy surface for the rotation of the nitro group is expected to have two minima, corresponding to the nitro group being twisted either "up" or "down" relative to the plane of the pyridine ring. These two conformers would be enantiomeric if the rest of the molecule were achiral.

Sources

- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sydney.edu.au [sydney.edu.au]

- 3. The O-N-O bond angle in the nitrite ion, NO2- , is closest to: [infinitylearn.com]

- 4. The `O-N-O` bond angle in the nitrite ion, `NO_(2)^(-)`, is closest to : [allen.in]

- 5. brainly.com [brainly.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. jes.or.jp [jes.or.jp]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethyl-3-nitropyridine: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-nitropyridine, a substituted pyridine derivative of interest in organic synthesis. The document delves into the historical context of its discovery, presents detailed synthesis protocols with mechanistic insights, summarizes its physicochemical properties, and explores its known applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science, providing both foundational knowledge and practical methodologies.

Introduction: The Significance of Substituted Nitropyridines

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The introduction of a nitro group onto the pyridine ring, creating nitropyridines, significantly alters its electronic properties and reactivity, making these compounds versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, opening up diverse avenues for further functionalization.

This compound, also known as 3-nitro-2,5-lutidine, is one such derivative. Its specific substitution pattern offers unique steric and electronic characteristics that can be exploited in the design and synthesis of more complex molecules. This guide will provide a detailed exploration of this particular compound, from its historical roots to its modern synthetic applications.

Discovery and History: The Pioneering Work on Lutidine Nitration

The first documented synthesis of this compound dates back to 1935, in the work of Polish chemists E. Płażek and A. Marcinków, published in Roczniki Chemii. Their research represented an early exploration into the nitration of lutidines (dimethylpyridines), a reaction that was not as straightforward as the nitration of simpler aromatic hydrocarbons.

The challenge in nitrating pyridine and its derivatives lies in the fact that the nitrogen atom is basic and readily protonated under the acidic conditions of classical nitration reactions. The resulting pyridinium ion is strongly deactivated towards electrophilic attack. Early researchers, therefore, had to develop specific conditions to achieve nitration.

Płażek and Marcinków's pioneering work involved the direct nitration of 2,5-lutidine using a mixture of fuming sulfuric acid (oleum) and potassium nitrate. This method, while successful, was indicative of the harsh conditions required to overcome the inherent unreactivity of the pyridine ring to electrophilic substitution. Their work laid the foundation for future studies on the functionalization of the lutidine scaffold.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

While the historical method provided the first access to this compound, modern synthetic chemistry has evolved to offer more controlled and efficient procedures. A notable advancement in the nitration of pyridine compounds was developed by Bakke, Svensen, and Ranes in 1998. Their work provides a more detailed understanding of the reaction mechanism.

The synthesis of this compound is typically achieved through the electrophilic nitration of 2,5-dimethylpyridine (2,5-lutidine). The key to a successful reaction is the choice of the nitrating agent and the reaction conditions, which must be carefully controlled to achieve the desired regioselectivity and yield.

Recommended Synthetic Protocol

This protocol is based on established methods for the nitration of substituted pyridines.

Materials:

-

2,5-Dimethylpyridine (2,5-lutidine)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (KNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. While stirring, slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C. Stir the mixture until the potassium nitrate is completely dissolved.

-

Reaction: To the cooled nitrating mixture, add 2,5-dimethylpyridine dropwise via the addition funnel, maintaining the internal temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

-

Neutralization and Extraction: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Isolation and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices

-

Choice of Nitrating Agent: The use of potassium nitrate in concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. This mixture provides a strong yet controllable nitrating medium suitable for the deactivated pyridine ring.

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions, such as over-nitration or oxidation of the starting material, and to ensure the regioselective introduction of the nitro group at the 3-position.

-

Work-up Procedure: Pouring the reaction mixture onto ice serves to rapidly quench the reaction and dilute the strong acid, facilitating safe handling. Neutralization with a weak base like sodium bicarbonate is preferred over strong bases to avoid potential side reactions with the product.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via nitration of 2,5-dimethylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 52381-06-3 | |

| Appearance | Pale yellow to yellow crystalline solid | - |

| Melting Point | 42-44 °C | |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Soluble in most organic solvents | - |

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of the nitro group at the 3-position, flanked by two methyl groups, offers a unique combination of electronic and steric features.

-

Intermediate in Medicinal Chemistry: The nitro group can be readily reduced to an amino group, providing access to 3-amino-2,5-dimethylpyridine. This amino-lutidine derivative can then be used as a key intermediate in the synthesis of more complex heterocyclic systems with potential biological activity.

-

Agrochemical Research: The nitropyridine scaffold is present in some agrochemicals. The specific substitution pattern of this compound could be explored for the development of new herbicides, fungicides, or insecticides.

-

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and materials science. The electronic properties of this compound could be tuned through chemical modifications to create novel ligands for catalysts or functional materials.

Future research on this compound is likely to focus on expanding its synthetic utility. The development of more selective and milder nitration procedures will continue to be an area of interest. Furthermore, the exploration of its reactivity in various coupling reactions and its incorporation into novel molecular architectures will undoubtedly lead to new discoveries in medicinal chemistry and materials science.

Conclusion

This compound, since its initial discovery in the 1930s, has remained a compound of interest for synthetic chemists. While its direct applications are primarily as a synthetic intermediate, its unique structural and electronic properties make it a valuable tool for the construction of more complex molecules. This guide has provided a comprehensive overview of its history, synthesis, and properties, with the aim of equipping researchers and professionals with the knowledge necessary to effectively utilize this compound in their work.

References

- Płażek, E. & Marcinków, A. (1935). Roczniki Chemii, 15, 301.

-

Bakke, J. M., Svensen, H., & Rane, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-3-nitropyridine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dimethyl-3-nitropyridine in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and detailed experimental protocols. This approach empowers researchers, scientists, and drug development professionals to ascertain precise solubility parameters tailored to their specific applications, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. As a key intermediate, its controlled dissolution in organic solvents is paramount for various applications, including:

-

Pharmaceutical Synthesis: The solubility of this compound dictates the choice of reaction media, influencing reaction kinetics, yield, and purity of active pharmaceutical ingredients (APIs).

-

Agrochemical Formulation: In the development of pesticides and herbicides, solubility is a critical factor for ensuring the homogeneity and efficacy of the final product.

-

Crystallization and Purification: Precise knowledge of solubility is essential for developing efficient crystallization processes to obtain the desired polymorph and purity of the compound.

Given its importance, a thorough understanding of the solubility of this compound is not merely a matter of procedural convenience but a fundamental requirement for process optimization and product quality.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, a robust theoretical understanding of the intermolecular forces governing solubility is crucial. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

The solubility of this compound in a given organic solvent is determined by the balance of energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

Key Molecular Characteristics of this compound Influencing Solubility:

-

Polarity: The presence of the nitro group (-NO2) and the nitrogen atom in the pyridine ring introduces significant polarity to the molecule.

-

Hydrogen Bonding: While this compound does not possess hydrogen bond donor capabilities, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

-

Van der Waals Forces: The methyl groups and the aromatic ring contribute to London dispersion forces.

Solvent Classification and Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess high dipole moments and can engage in strong dipole-dipole interactions with the polar regions of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and nitro groups of the solute, facilitating dissolution. Solubility may be slightly lower than in polar aprotic solvents if the solvent's self-association (hydrogen bonding network) is very strong. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The significant polarity of this compound makes it less compatible with nonpolar solvents where only weak Van der Waals forces would be at play. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole moments, allowing for some interaction with the polar solute. |

Advanced Predictive Models:

For more quantitative predictions, computational models can be employed:

-

Quantitative Structure-Property Relationship (QSPR): These models correlate the chemical structure of a molecule with its physical properties, including solubility.[2][3][4][5] They utilize molecular descriptors to build predictive algorithms.

-

Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7][8][9][10] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

The following diagram illustrates the logical relationship between molecular properties and solubility:

Caption: Intermolecular forces driving solubility.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following protocols are recommended, adhering to Good Laboratory Practices (GLP) for data integrity and reproducibility.[11][12]

Gravimetric Method

This is a classic and reliable method for determining solubility.[13][14][15][16][17]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the container with the residue minus the initial mass of the empty container.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

The workflow for the gravimetric method is depicted below:

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range and is generally faster than the gravimetric method.[18][19][20][21]

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Data Interpretation and Application

The experimentally determined solubility data is invaluable for:

-

Process Development: Selecting the optimal solvent and concentration for chemical reactions and purifications.

-

Formulation Science: Designing stable and effective formulations for pharmaceutical and agrochemical products.

-

Computational Model Validation: Using the empirical data to refine and validate predictive models like QSPR and Hansen Solubility Parameters.

Conclusion

References

-

Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link]

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Verheyen, G. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

Verheyen, G. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Dehghan, A. et al. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics and Modelling. [Link]

-

HSPedia. (n.d.). Hansen solubility parameter. [Link]

-

ResearchGate. (2019). (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. [Link]

-

Gozalbes, R. & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. [Link]

-

Zhang, T. et al. (2022). Development of QSAR models for in silico screening of antibody solubility. mAbs. [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. [Link]

-

Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Almomani, F. & Alfassi, Z. B. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

-

Pan, L. et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

ResearchGate. (2010). QSAR-based solubility model for drug-like compounds | Request PDF. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF. [Link]

-

Britannica. (n.d.). Gravimetric analysis. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. [Link]

-

World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

YouTube. (2017). Qual Lab Solubility Testing. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

YouTube. (2021). Solubility Tests for Organic Compounds. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]